Ethyl Fingolimod Hydrochloride
Description
Properties
CAS No. |
162361-23-1 |
|---|---|
Molecular Formula |
C₂₁H₃₈ClNO₂ |
Molecular Weight |
371.98 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Ethyl Fingolimod Hydrochloride
Foundational Synthetic Pathways for Fingolimod (B1672674) Analogues
The journey to synthesize Fingolimod and its analogues began with a natural product and progressed to sophisticated, multi-step chemical syntheses designed for efficiency and scale.
The conceptual basis for Fingolimod originates from Myriocin (B1677593) (also known as ISP-I or thermozymocidin), a natural product isolated from the entomopathogenic fungus Isaria sinclairii. nih.govwikipedia.orgwikipedia.org Myriocin is a non-proteinogenic amino acid that exhibits potent immunosuppressive activity by inhibiting serine palmitoyltransferase, a key enzyme in the biosynthesis of sphingolipids. wikipedia.orgnih.govstressmarq.com
The structure of Myriocin, with its amino acid and long alkyl chain, is homologous to sphingosine (B13886). nih.gov However, its complexity and potential for toxicity prompted researchers to develop simpler, synthetic analogues. wikipedia.orgscienceopen.com Structure-activity relationship (SAR) studies revealed that several features of the Myriocin molecule, including the C-4 hydroxyl, C-6 double bond, and C-14 ketone, were not essential for its immunosuppressive activity. wikipedia.orgscienceopen.com This led to a structural simplification strategy, removing non-essential functional groups and chiral centers to create a more drug-like molecule. wikipedia.orgscienceopen.com Fingolimod (FTY720) was the result of this chemical modification program, first synthesized in 1992. wikipedia.orgnih.gov It was designed with a symmetric 2-aminopropane-1,3-diol head group to mimic the terminal structure of sphingosine and a phenylethyl linker to reduce the flexibility of the alkyl chain. scienceopen.com Early total syntheses of Myriocin itself were also accomplished, for instance, starting from 2-deoxy-D-glucose, which helped to inform the stereochemical requirements of related molecules. nih.gov
Initial laboratory-scale syntheses of Fingolimod were often lengthy and utilized hazardous reagents, making them unsuitable for large-scale industrial production. nih.govresearchgate.net For example, the use of potent reducing agents like lithium aluminium hydride (LiAlH4) posed significant safety risks and was costly. nih.govgoogle.com Consequently, extensive research has been dedicated to developing more efficient, cost-effective, and safer synthetic routes. researchgate.net
Several scalable strategies have been reported, which can be broadly categorized by their approach to constructing the key structural components of the Fingolimod scaffold: the hydrophilic aminodiol head and the lipophilic octylphenyl tail. researchgate.netijacskros.com
One common industrial approach starts with commercially available n-octylbenzene. nih.govnih.gov A concise four-step synthesis involves:
Friedel-Crafts acylation: n-octylbenzene is acylated with 3-nitropropionic acid or its derivatives. nih.govnih.gov
Carbonyl Reduction: The resulting ketone is reduced to a secondary alcohol.
Double Henry Reaction (Nitroaldol): The nitroalkane intermediate reacts with formaldehyde (B43269) under basic conditions to form the 2-nitro-1,3-diol structure. nih.gov
Nitro Group Reduction: The nitro group is reduced to a primary amine via catalytic hydrogenation (e.g., using Pd/C), followed by salt formation to yield Fingolimod Hydrochloride. nih.gov
Another robust strategy involves the initial construction of the polar head group, followed by the attachment of the lipophilic tail. researchgate.netresearchgate.net This "late-stage" introduction of the tail can minimize impurities associated with the polar head group chemistry. researchgate.netresearchgate.net A representative synthesis starts from diethyl acetamidomalonate:
Alkylation: Diethyl acetamidomalonate is alkylated with a suitable phenethyl bromide derivative. researchgate.netresearchgate.net
Reduction: The ester and amide functionalities are reduced to form the aminodiol head group.
Friedel-Crafts Acylation: The lipophilic octyl chain is introduced onto the phenyl ring.
Final Reduction and Deprotection: A subsequent reduction of the introduced ketone and deprotection steps yield the final product. researchgate.net
The table below summarizes key reactions used in scalable Fingolimod syntheses.
| Reaction Type | Starting Materials | Reagents | Key Intermediate/Product | Reference(s) |
| Friedel-Crafts Acylation | n-Octylbenzene, 3-Bromopropanoyl chloride | AlCl₃ | 3-Bromo-1-(4-octylphenyl)propan-1-one | nih.gov |
| Henry Reaction | 1-Nitro-3-(4-octylphenyl)propane, Formaldehyde | Basic catalyst | 2-Nitro-2-(2-(4-octylphenyl)ethyl)propane-1,3-diol | nih.gov |
| Catalytic Hydrogenation | 2-Nitro-2-(2-(4-octylphenyl)ethyl)propane-1,3-diol | H₂, 10% Pd/C | Fingolimod | nih.gov |
| Malonate Alkylation | Diethyl acetamidomalonate, 1-(2-Bromoethyl)-4-octylbenzene | NaOEt | Diethyl 2-acetamido-2-(4-octylphenethyl)malonate | researchgate.net |
| Aziridine (B145994) Ring Opening | Protected aziridine, n-Octylphenyl Grignard reagent | Grignard reagent, Fe or Pd catalyst | Ring-opened amino alcohol derivative | acs.orgacs.org |
Specific Synthetic Approaches for Ethyl Fingolimod Hydrochloride
The synthesis of this compound involves modifying the standard Fingolimod synthesis to incorporate an ethyl group, typically at the C2 position of the propane-1,3-diol moiety. This requires specific building blocks and careful control of reaction conditions.
The most direct strategy for synthesizing Ethyl Fingolimod is to begin with a precursor that already contains the desired 2-amino-2-ethyl-1,3-propanediol (B89701) head group. A palladium-catalyzed C(sp³)–H arylation reaction provides a powerful method for this purpose, allowing for the direct coupling of commercially available 2-amino-2-ethylpropane-1,3-diol with an aryl halide, such as 1-bromo-4-octylbenzene. acs.org This approach is highly efficient as it constructs the core C-C bond in a single, late-stage step.
An alternative, more classical approach mirrors the malonate synthesis of Fingolimod. This would involve using diethyl 2-acetamido-2-ethylmalonate as the starting nucleophile. The synthesis would proceed as follows:
Alkylation: Diethyl 2-acetamido-2-ethylmalonate is alkylated with 1-(2-bromoethyl)-4-octylbenzene or a similar electrophile.
Reduction and Hydrolysis: The resulting malonate derivative is reduced (e.g., using NaBH₄/CaCl₂ or LiAlH₄) to convert the ester groups into hydroxymethyl groups, and the acetamide (B32628) is hydrolyzed to the free amine, yielding Ethyl Fingolimod. acs.org This is subsequently converted to the hydrochloride salt.
The table below outlines these two primary strategies.
| Strategy | Key Starting Material | Key Reaction | Product | Reference(s) |
| Direct Arylation | 2-Amino-2-ethylpropane-1,3-diol, 1-Iodo-4-octylbenzene | Pd-catalyzed C-H arylation | Ethyl Fingolimod | acs.org |
| Malonate Synthesis | Diethyl 2-acetamido-2-ethylmalonate, 1-(2-Bromoethyl)-4-octylbenzene | Nucleophilic substitution followed by reduction | Ethyl Fingolimod | acs.org |
Regioselectivity is a critical consideration, particularly in reactions involving the aromatic ring, such as Friedel-Crafts acylation. The synthesis must selectively produce the para-substituted isomer over the ortho or meta isomers to avoid difficult-to-separate impurities. researchgate.netmedkoo.com Performing the acylation on a substrate that already contains a bulky head group, as in the route starting from diethyl acetamidomalonate derivatives, can sterically direct the incoming acyl group to the desired para position. researchgate.net
For syntheses involving the construction of the aminodiol head group, stereoselectivity is not a factor for Fingolimod or Ethyl Fingolimod, as the C2 carbon is a quaternary, non-chiral center. However, for other analogues with chiral centers, stereoselective methods are crucial. nih.gov
A highly regioselective method for constructing the aminodiol scaffold that can be adapted for Ethyl Fingolimod analogues is the ring-opening of an aziridine. acs.orgacs.org In this approach, a protected aziridine precursor is regioselectively opened by an organometallic reagent, such as an n-octylphenyl Grignard reagent. acs.orggoogle.com The reaction selectively attacks the less-hindered carbon of the aziridine ring, ensuring the correct connectivity for the final product. This method offers excellent control and has been scaled successfully. acs.orgacs.org
Optimizing reaction conditions is paramount to ensure high yield and purity, minimizing the formation of process-related impurities. derpharmachemica.com For the synthesis of this compound, key optimization points include:
Catalyst and Ligand Selection: In cross-coupling reactions (e.g., Suzuki, Sonogashira, or C-H arylation), the choice of palladium catalyst and phosphine (B1218219) ligand is critical for achieving high conversion and selectivity. acs.orgacs.org For instance, using SPhos as a ligand with a Pd₂(dba)₃ catalyst has been shown to be effective in Suzuki couplings for Fingolimod derivatives. acs.org
Solvent and Base: The choice of solvent and base can dramatically affect reaction rates and side-product formation. In malonate alkylation, using a strong base like cesium carbonate in a polar aprotic solvent like DMF or MeCN can improve yields compared to traditional conditions like sodium ethoxide in ethanol. researchgate.netacs.org
Purification: The final product must meet stringent purity standards. Optimization often aims to produce a crude product that can be purified by simple recrystallization rather than column chromatography, which is not ideal for large-scale production. researchgate.netgoogle.com For this compound, developing a robust recrystallization protocol using a suitable solvent system (e.g., ethanol/water or methanol/ethyl acetate) would be a key final step in the process development. google.comresearchgate.net
The following table details common impurities that can arise and the strategies to minimize them.
| Impurity Type | Origin | Mitigation Strategy | Reference(s) |
| Ortho/Meta Isomers | Non-regioselective Friedel-Crafts acylation | Use of sterically directing groups; optimization of catalyst (e.g., AlCl₃) and temperature. | researchgate.netmedkoo.com |
| Incomplete Reduction | Insufficient reducing agent or reaction time | Optimization of reducing agent stoichiometry (e.g., NaBH₄) and reaction conditions. | derpharmachemica.com |
| Over-alkylation/Elimination | Side reactions during alkylation steps | Careful selection of base and solvent (e.g., Cs₂CO₃ in DMF); temperature control. | researchgate.net |
By carefully controlling these parameters, the synthesis of this compound can be optimized to produce a high-purity active pharmaceutical ingredient in a scalable and efficient manner.
Impurity Profile Analysis and Control in Synthesis
The control of impurities is a critical aspect of pharmaceutical manufacturing, mandated by regulatory bodies to ensure the safety and efficacy of the final drug product. veeprho.com For any active pharmaceutical ingredient (API), impurities forming at levels of 0.10% or higher must be identified, synthesized, and characterized. derpharmachemica.comderpharmachemica.com The manufacturing process for Fingolimod Hydrochloride, a multi-step chemical synthesis, requires stringent controls over precursors and intermediates to guarantee the quality of the drug substance. nih.govresearchgate.net Different synthetic pathways can introduce various process-related impurities depending on the starting materials, reagents, and intermediates used. researchgate.net
Given that this compound is a close structural analogue of Fingolimod, its impurity profile is likely to include similar classes of substances, arising from analogous reaction steps. Process-related impurities in Fingolimod synthesis can stem from unreacted intermediates, by-products from side reactions, and residual solvents like ethanol, methanol, and dichloromethane. veeprho.com Degradation impurities may also form due to oxidation or hydrolysis. veeprho.com
Potential and Identified Impurities:
Research into Fingolimod synthesis has identified several process-related impurities that could foreseeably have ethylated analogues in the synthesis of this compound. These include:
Alkylated Impurities: N-methyl and N,N-dimethyl impurities have been observed in Fingolimod synthesis. derpharmachemica.com It is plausible that N-ethyl and N,N-diethyl impurities could arise during the synthesis of this compound if ethylating agents are present.
Incomplete Reaction Intermediates: Starting materials or intermediates from various synthetic routes may persist in the final product. For instance, syntheses starting from octanophenone (B1677104) have reported several related impurities, including heptyl and nonyl analogues, as well as nitro-group-containing intermediates. derpharmachemica.com
Genotoxic Impurities (GTIs): Some synthetic routes may involve reagents or form intermediates with the potential for genotoxicity. researchgate.netnih.gov For Fingolimod, impurities with alkylating properties, such as alkyl sulfonates and alkyl halides, have been identified as potential GTIs. nih.govresearchgate.net The proprietary manufacturing process for Fingolimod is designed to keep these GTIs substantially below the threshold of toxicological concern (1.5 μ g/day ) as defined by the International Conference on Harmonisation (ICH). nih.gov
Control Strategies: Effective control of these impurities involves a multi-faceted approach:
Process Optimization: Modifying reaction conditions (e.g., temperature, reagents) can minimize the formation of by-products. For example, in some Fingolimod syntheses, a two-step operation is used to avoid elimination reactions that lead to impurities. nih.gov
Purification: Crystallization and chromatographic techniques are employed to remove impurities from intermediates and the final API. derpharmachemica.com
Analytical Monitoring: Robust analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are essential for detecting and quantifying impurities throughout the manufacturing process. nih.govresearchgate.net Validated reverse-phase UPLC (RP-UPLC) methods have been developed to control for both pharmacopoeial and other process-related impurities in Fingolimod. nih.gov
| Impurity Class | Potential Examples in Ethyl Fingolimod HCl Synthesis | Typical Origin | Control Method |
|---|---|---|---|
| Process-Related (Intermediates) | Ethyl-analogue of nitro-octyl intermediate | Incomplete reduction or subsequent reactions of starting materials. derpharmachemica.com | Chromatography, Process Optimization. derpharmachemica.com |
| Process-Related (By-products) | N-Ethyl Fingolimod, N,N-Diethyl Fingolimod | Side reactions with ethylating agents. derpharmachemica.com | Purification (Crystallization), HPLC Monitoring. derpharmachemica.com |
| Genotoxic Impurities (GTIs) | Ethyl sulfonates, ethyl halides | Use of specific reagents or formation of reactive intermediates. nih.govresearchgate.net | Strict process control, specialized analytical testing (e.g., LC-MS). researchgate.net |
| Residual Solvents | Ethanol, Toluene, Dichloromethane | Use as reaction or purification solvents. veeprho.com | Drying under vacuum, Gas Chromatography (GC) analysis. |
| Elemental Impurities | Heavy metals (e.g., from catalysts like Pd/C) | Catalysts used in hydrogenation or other steps. veeprho.comderpharmachemica.com | Inductively Coupled Plasma (ICP) spectrometry. nih.gov |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to pharmaceutical manufacturing is aimed at reducing environmental impact by preventing waste, improving atom economy, using safer chemicals and solvents, and enhancing energy efficiency. nih.gov While specific green chemistry research on this compound is not prominent, the principles applied to its parent compound, Fingolimod, provide a clear framework.
Key Green Chemistry Approaches for Fingolimod Synthesis:
Use of Safer Solvents and Reagents: A major focus of green chemistry is replacing hazardous reagents and solvents with safer alternatives. nih.gov For example, some syntheses of Fingolimod have been developed to avoid dangerous chemicals like lithium aluminium hydride (LAH). researchgate.net Research into analytical methods for Fingolimod has also explored the use of greener solvents. researchgate.netresearchgate.net
Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as they are used in small amounts and can be recycled. nih.gov Many Fingolimod syntheses employ catalysts like Palladium on carbon (Pd/C) for hydrogenation steps. derpharmachemica.comresearchgate.net
Waste Prevention: The primary principle of green chemistry is to prevent waste generation rather than treating it after it has been created. nih.gov Routes with fewer synthetic steps, high yields, and reduced need for chromatographic purification contribute significantly to waste prevention. derpharmachemica.comresearchgate.net
| Green Chemistry Principle | Application in Fingolimod Synthesis (Relevant to Ethyl Fingolimod HCl) | Benefit |
|---|---|---|
| Waste Prevention | Developing shorter synthetic routes with high yields. derpharmachemica.comresearchgate.net | Reduces by-products and solvent use for purification. |
| Atom Economy | Designing routes where most atoms from reactants are in the final product (e.g., 82.7% reported). nih.govnih.gov | Maximizes efficiency and minimizes atomic waste. |
| Less Hazardous Chemical Syntheses | Avoiding hazardous reagents like lithium aluminium hydride (LAH). researchgate.net | Improves safety for workers and reduces environmental harm. |
| Designing Safer Chemicals | Developing greener analytical methods for quantification. researchgate.netresearchgate.net | Reduces exposure to toxic analytical reagents. |
| Safer Solvents & Auxiliaries | Using water as a solvent in analytical methods. researchgate.net | Eliminates the use of volatile organic compounds (VOCs). |
| Catalysis | Using catalysts like Pd/C for hydrogenation instead of stoichiometric reagents. derpharmachemica.com | Reduces waste and allows for catalyst recycling. |
| Use of Renewable Feedstocks | Developing photocatalytic routes using light as an energy source. researchgate.net | Reduces reliance on fossil fuels and improves energy efficiency. nih.gov |
Molecular and Cellular Pharmacology of Ethyl Fingolimod Hydrochloride
Prodrug Mechanism and Bioconversion Pathways
Fingolimod (B1672674) itself is not pharmacologically active at the receptors it targets. Its therapeutic effects are contingent upon its metabolic conversion within the body into an active phosphate (B84403) metabolite. scripps.edunih.govnih.gov This bioconversion is a critical step in its mechanism of action.
The primary step in the bioactivation of fingolimod is its phosphorylation. scripps.edunih.govnih.gov This enzymatic reaction is catalyzed by sphingosine (B13886) kinases (SphK), with sphingosine kinase 2 (SphK2) being the principal enzyme responsible for this conversion. scripps.edunih.govresearchgate.netresearchgate.netfrontiersin.org While sphingosine kinase 1 (SphK1) can also contribute, SphK2, the predominant isoform in tissues such as the brain, plays a more significant role in the phosphorylation of fingolimod. scripps.eduresearchgate.netnih.govresearchgate.netnih.gov This process transforms the inactive prodrug into the active metabolite, fingolimod phosphate (fingolimod-P).
The key active metabolite formed from fingolimod is fingolimod phosphate, specifically the (S)-enantiomer. drugbank.comnih.gov This molecule is a structural analog of the endogenous signaling lipid, sphingosine 1-phosphate (S1P), which allows it to interact with S1P receptors. scripps.edunih.gov While the phosphorylation to fingolimod-P is the essential activation step, fingolimod undergoes other metabolic transformations. These include ω-hydroxylation of its octyl side chain, primarily by the cytochrome P450 enzyme CYP4F2, and the formation of inactive ceramide analogs. drugbank.comnih.govnih.gov However, the molecular and cellular pharmacology of the compound is mediated by the actions of fingolimod phosphate.
Sphingosine 1-Phosphate Receptor (S1PR) Modulation
The active metabolite, fingolimod-P, exerts its effects by acting as a modulator of sphingosine 1-phosphate receptors (S1PRs). scripps.edunih.govpatsnap.com S1PRs are a family of five G protein-coupled receptors (GPCRs), designated S1P1 through S1P5, that are involved in regulating numerous physiological processes. nih.govresearchgate.net Fingolimod-P functions as a high-affinity agonist at four of these five receptor subtypes. nih.govnih.gov
Fingolimod phosphate demonstrates a distinct selectivity profile for the S1P receptor subtypes. It binds with high affinity to S1P1, S1P3, S1P4, and S1P5, but shows virtually no activity at the S1P2 receptor. scripps.edunih.govpatsnap.comfrontiersin.orgmdpi.com The binding affinities, expressed as half-maximal effective concentration (EC50) values, highlight this selectivity. Receptor studies have shown that fingolimod-P activates S1P1, S1P4, and S1P5 with very high potency, while its potency at the S1P3 receptor is slightly lower. scripps.eduneurology.orgnih.gov
Table 1: Binding Affinity of Fingolimod Phosphate at S1P Receptor Subtypes
| Receptor Subtype | Half Maximal Effective Concentration (EC50) |
|---|---|
| S1P1 | ~0.3–0.6 nM scripps.eduneurology.orgnih.gov |
| S1P3 | ~3 nM scripps.eduneurology.orgnih.gov |
| S1P4 | ~0.3–0.6 nM scripps.eduneurology.orgnih.gov |
| S1P5 | ~0.3–0.6 nM scripps.eduneurology.orgnih.gov |
Although fingolimod-P initially acts as an agonist at the S1P1 receptor, its prolonged presence leads to a unique process of receptor modulation known as functional antagonism. nih.govfrontiersin.orgnih.govresearchgate.netaimspress.com Upon binding of fingolimod-P, the S1P1 receptor is activated, which triggers its internalization from the cell surface. nih.govresearchgate.netresearchgate.net This process is initiated by G protein-coupled receptor kinase 2 (GRK2)-mediated phosphorylation of the receptor's C-terminal tail, which facilitates the recruitment of β-arrestin. nih.govresearchgate.net
Unlike the internalization induced by the endogenous ligand S1P, which is followed by receptor recycling back to the plasma membrane, chronic exposure to fingolimod-P leads to the polyubiquitination and subsequent proteasomal degradation of the internalized S1P1 receptor. frontiersin.orgnih.gov This prevents the receptor from being recycled, resulting in a sustained downregulation and long-term loss of S1P1 from the cell surface. nih.govresearchgate.netmdpi.com This effective removal of the receptor renders the cell unresponsive to S1P signaling through S1P1, hence the term "functional antagonism." nih.govpatsnap.comimmune-system-research.com
S1P receptors transduce extracellular signals into intracellular responses by coupling to various heterotrimeric G proteins. scripps.eduresearchgate.net The specific G proteins engaged by each receptor subtype determine the subsequent downstream signaling cascades that are activated.
G-Protein Coupling: The S1P1 receptor, a primary target of fingolimod-P, couples exclusively to inhibitory G proteins of the Gαi/o family. researchgate.netresearchgate.net The other receptors targeted by fingolimod-P (S1P3, S1P4, and S1P5) can couple to a broader range of G proteins, including Gαi/o, Gαq/11, and Gα12/13. researchgate.net
Downstream Signaling Cascades: The activation of these G proteins by fingolimod-P initiates a variety of intracellular signaling pathways.
Gαi/o-Mediated Pathways: Activation of the Gαi/o pathway by S1P1 stimulation can lead to the activation of the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which plays a central role in promoting cell survival and proliferation. researchgate.netnih.gov It also activates the Ras-Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinase (ERK). scripps.eduresearchgate.netmdpi.com
STAT3: The activation of S1P3 has been linked to the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), a pathway associated with modulating inflammatory responses. nih.gov
RhoA/ROCK: S1P receptors that couple to Gα12/13 proteins can activate the RhoA/Rho-associated kinase (ROCK) signaling pathway. researchgate.netresearchgate.net Both S1P3 and S1P5 have been shown to trigger Rho kinase signaling. researchgate.net
Table 2: Compound Names Mentioned
| Compound Name | Abbreviation/Synonym |
|---|---|
| Ethyl Fingolimod Hydrochloride | Fingolimod, FTY720 |
| Fingolimod phosphate | Fingolimod-P |
| Sphingosine | |
| Sphingosine 1-phosphate | S1P |
| Sphingosine kinase 1 | SphK1 |
| Sphingosine kinase 2 | SphK2 |
| Myriocin (B1677593) | ISP-1 |
S1P Receptor-Independent Molecular Interactions
While the primary mechanism of action of fingolimod (the parent drug of this compound) is mediated through its phosphorylated form and interaction with sphingosine-1-phosphate (S1P) receptors, a growing body of evidence reveals that the unphosphorylated form engages in various molecular interactions independent of these receptors. nih.govwikipedia.org These interactions contribute to its diverse cellular effects.
Modulation of Sphingolipid Metabolism Enzymes
Fingolimod has been shown to directly interact with and modulate the activity of key enzymes involved in sphingolipid metabolism. This modulation can alter the intracellular balance of critical signaling sphingolipids.
One of the primary targets in this pathway is ceramide synthase . Research indicates that fingolimod can inhibit ceramide synthase 2. nih.gov This inhibition is competitive with respect to dihydrosphingosine and noncompetitive towards acyl-CoA. nih.gov The inhibitory effect on ceramide synthesis is observed at higher concentrations (500 nM–5 µM) and appears to be dependent on the length of the acyl-CoA chain. nih.gov Studies have also shown that fingolimod can counteract the upregulation of ceramide synthase CERS2 and, over time, increase the expression of enzymes involved in ceramide-sphingosine turnover, such as CERS4, ASAH1, and ACER3. nih.gov
Furthermore, fingolimod influences the activity of acid sphingomyelinase (A-SMase) , an enzyme that catalyzes the hydrolysis of sphingomyelin to ceramide. nih.gov This effect is considered indirect and results in a cumulative increase in the proteolytic degradation of the enzyme. nih.gov By reducing A-SMase activity, fingolimod can decrease the production of certain cellular vesicles and inflammatory mediators. nih.gov
Interaction with Other Molecular Targets
Beyond the sphingolipid pathway, fingolimod and its phosphorylated form interact with a range of other intracellular targets, contributing to its pharmacological profile. nih.gov
Histone Deacetylases (HDACs): The active, phosphorylated form of fingolimod can enter the cell nucleus, where it has been found to bind to and inhibit class I HDACs. nih.govnih.gov This inhibition leads to enhanced histone acetylation, which can modify gene expression programs associated with memory and learning. nih.gov
Transient Receptor Potential Melastatin 7 (TRPM7): Fingolimod is a potent inhibitor of TRPM7, a unique channel-kinase crucial for various physiological functions. wikipedia.orgnih.gov The unphosphorylated form of fingolimod inhibits TRPM7 with a potency similar to sphingosine, while the phosphorylated form has no effect. nih.gov This interaction is believed to mediate some of the S1P-independent effects of the drug. nih.gov
Cytosolic Phospholipase A2α (cPLA2α): Research has demonstrated that unphosphorylated fingolimod directly and specifically inhibits cPLA2α at picomolar concentrations. nih.gov This inhibition prevents the release of arachidonic acid and the subsequent secretion of thromboxanes and prostaglandins, independent of S1P receptors. nih.gov
Protein Phosphatase 2A (PP2A): Fingolimod is recognized as a potent activator of PP2A, a tumor suppressor enzyme that is often inactivated in various cancers. nih.govresearchgate.net The non-phosphorylated form of fingolimod mediates this effect, which is dependent on its interaction with the PP2A inhibitor SET. nih.govnih.gov This activation of PP2A can induce the inactivation and downregulation of oncogenes. nih.gov
14-3-3 Proteins: The unphosphorylated form of fingolimod has been shown to directly interact with pro-survival 14-3-3 proteins. oncotarget.comnih.gov Similar to the natural lipid sphingosine, fingolimod binding renders 14-3-3 proteins susceptible to phosphorylation at the dimer interface, an event that disrupts their structure and abolishes their pro-survival signaling. oncotarget.comnih.govadelaide.edu.au This interaction is considered part of the molecule's anti-cancer activity. oncotarget.com
| Molecular Target | Form of Fingolimod | Observed Effect | Reference |
|---|---|---|---|
| Ceramide Synthase 2 | Unphosphorylated | Inhibition | nih.gov |
| Histone Deacetylases (Class I) | Phosphorylated | Inhibition | nih.gov |
| TRPM7 | Unphosphorylated | Inhibition | wikipedia.orgnih.gov |
| cPLA2α | Unphosphorylated | Inhibition | nih.gov |
| Protein Phosphatase 2A (PP2A) | Unphosphorylated | Activation | nih.govnih.gov |
| 14-3-3 Proteins | Unphosphorylated | Disruption of Dimerization | oncotarget.comnih.gov |
Cellular Effects in In Vitro Systems
The molecular interactions of this compound's parent compound, fingolimod, translate into a variety of effects on different cell types in laboratory settings. These effects are observed in immune cells as well as other cell types and are central to its therapeutic potential.
Regulation of Immune Cell Trafficking Mechanisms
A primary and well-established effect of fingolimod is the sequestration of lymphocytes. frontiersin.org The active, phosphorylated form of fingolimod acts as a functional antagonist of the S1P1 receptor on lymphocytes. researchgate.net Activation of S1P1 by fingolimod-phosphate leads to the internalization and degradation of the receptor. researchgate.net This loss of S1P1 from the cell surface prevents lymphocytes from being able to exit secondary lymphoid organs, effectively trapping them and reducing the number of circulating T and B cells. researchgate.netnih.gov This lymphocyte sequestration is a key mechanism behind its immunomodulatory effects. nih.gov
Influence on Macrophage Polarization and Cytokine Release
Fingolimod has been shown to influence the behavior of macrophages, key cells in the inflammatory response. It can shift macrophages towards an anti-inflammatory M2 phenotype. nih.govwikipedia.org This polarization is mediated, in part, by the inhibition of the TRPM7 channel. wikipedia.org By promoting the M2 phenotype, fingolimod can reduce the production of inflammatory mediators and enhance anti-inflammatory responses. nih.gov For instance, treatment with fingolimod can interfere with S1PR3 signaling, leading to reduced production of reactive oxygen species (ROS) and enhanced M2 polarization. nih.gov
Impact on Cell Survival, Apoptosis, and Proliferation Pathways
Fingolimod exhibits significant effects on fundamental cellular processes such as survival, programmed cell death (apoptosis), and proliferation. Its interaction with 14-3-3 proteins is a key example of its pro-apoptotic activity. nih.gov By disrupting the pro-survival function of 14-3-3 proteins, fingolimod can induce apoptosis. oncotarget.comadelaide.edu.au This effect is particularly relevant to its potential anti-cancer properties. oncotarget.com Furthermore, the activation of PP2A by fingolimod can impair the clonogenic potential of malignant cells and induce their inactivation. nih.gov In some cancer cell lines, fingolimod has been shown to suppress proliferation by down-regulating the protein levels and transactivating function of the oncoprotein YAP. srce.hr
| Cellular Process | Cell Type | Observed Effect | Underlying Mechanism | Reference |
|---|---|---|---|---|
| Immune Cell Trafficking | Lymphocytes | Inhibition of egress from lymph nodes (sequestration) | S1P1 receptor internalization and degradation | nih.govresearchgate.net |
| Macrophage Polarization | Macrophages | Shift towards anti-inflammatory M2 phenotype | TRPM7 inhibition, interference with S1PR3 signaling | nih.govwikipedia.org |
| Apoptosis | Various, including cancer cells | Induction of apoptosis | Disruption of 14-3-3 protein function | oncotarget.comnih.gov |
| Proliferation | Hepatocellular carcinoma cells | Suppression of proliferation | Down-regulation of YAP protein | srce.hr |
| Cell Survival | Jak2-driven malignant cells | Impaired clonogenic potential | Activation of PP2A | nih.gov |
Neurotrophic Factor Expression Modulation (e.g., BDNF)
This compound has been shown to exert significant influence on the expression of neurotrophic factors, most notably Brain-Derived Neurotrophic Factor (BDNF). This modulation is a key aspect of its neuroprotective effects observed in various preclinical models of neurological disorders. The upregulation of BDNF is considered a crucial mechanism contributing to the therapeutic potential of Fingolimod beyond its well-established immunomodulatory actions.
Research indicates that Fingolimod enhances the synthesis and secretion of BDNF in a variety of cell types within the central nervous system (CNS). In vitro studies have demonstrated this effect in primary mouse cortical neurons, microglia, Schwann cells, and oligodendrocytes. nih.gov This broad cellular activity suggests a robust and multifaceted impact on the neurotrophic environment of the CNS.
The molecular mechanisms underlying Fingolimod-induced BDNF enhancement are multifaceted. One proposed pathway involves the inhibition of histone deacetylases (HDACs). nih.gov Fingolimod has been reported to act as an HDAC inhibitor, leading to increased histone H3 acetylation at the BDNF promoter region in oligodendroglial cell lines, which in turn boosts BDNF expression. nih.gov Furthermore, the activation of the MAPK/ERK1/2 signaling pathway is another identified mechanism through which Fingolimod promotes BDNF levels and counteracts neurotoxicity. researchgate.net
In vivo studies have substantiated these cellular findings. In animal models of multiple sclerosis, treatment with Fingolimod led to an increase in BDNF levels, which was associated with protection against brain tissue atrophy. frontiersin.org Similarly, in a mouse model of Rett syndrome, Fingolimod was shown to counteract neuronal death in a BDNF-dependent manner and regulate the architecture of hippocampal neurons. researchgate.netfrontiersin.orgnih.gov Studies on mouse models of Parkinson's disease have also demonstrated that Fingolimod can reduce synucleinopathy and improve behavioral outcomes by increasing BDNF levels. frontiersin.org
Moreover, clinical studies in patients with multiple sclerosis have revealed that treatment with Fingolimod significantly increases the secretion of BDNF from T cells. frontiersin.orgnih.gov This suggests that the neuroprotective effects of Fingolimod therapy may, in part, be mediated by the enhanced production of BDNF by immune cells that are still present in the bloodstream of treated patients. nih.gov
The following table summarizes key research findings on the modulation of BDNF by Fingolimod:
| Study Model | Key Findings | Proposed Mechanism | Reference |
|---|---|---|---|
| Patients with Multiple Sclerosis | Significantly increased BDNF secretion from T cells after 6 and 12 months of therapy. | Contribution to neuroprotective effects. | frontiersin.orgnih.gov |
| Mouse Model of Rett Syndrome | Counteracted NMDA-induced neuronal death in a BDNF-dependent manner. | Regulation of dendritic architecture and morphology. | frontiersin.orgnih.gov |
| Mouse Models of Parkinson's Disease | Reduced synucleinopathy and improved behavior. | Increased BDNF levels. | frontiersin.org |
| Primary Hippocampal Neurons | Regulated dendritic architecture, spine density, and morphology; upregulated c-Fos and pERK1/2 expression. | BDNF-dependent mechanism. | nih.gov |
| OLN-93 Oligodendroglial Cell Line | Increased histone H3 acetylation at the BDNF promoter and increased BDNF expression. | Histone deacetylase (HDAC) inhibition. | nih.gov |
| Cultured Neurons | Promoted BDNF levels and inhibited NMDA-mediated neurotoxicity. | MAPK signaling pathway. | researchgate.net |
Preclinical Pharmacodynamics and Pharmacokinetics in Non Human Models
In Vitro Pharmacodynamic Characterization of Ethyl Fingolimod (B1672674) Hydrochloride
The in vitro assessment of Ethyl Fingolimod Hydrochloride has centered on its immunomodulatory capabilities and its broader biological activities beyond its primary targets.
Cell-Based Functional Assays for Immunomodulation
In laboratory settings, the immunomodulatory effects of this compound are primarily evaluated through cell-based functional assays. A key mechanism of action for Fingolimod and its analogs is the modulation of sphingosine-1-phosphate (S1P) receptors. These receptors play a critical role in lymphocyte trafficking.
Studies have demonstrated that the active phosphorylated form of Fingolimod acts as a functional antagonist of S1P receptors on lymphocytes. This functional antagonism prevents lymphocytes from exiting lymph nodes, thereby reducing the number of circulating lymphocytes that can infiltrate tissues and cause inflammation. While specific data on this compound is limited, it is hypothesized to act through a similar mechanism, requiring intracellular phosphorylation to become active. The potency and efficacy of this modulation are key parameters assessed in these assays.
Assessment of Biological Activities Beyond S1P Receptor Modulation
Beyond its well-established role in S1P receptor modulation, research has explored other potential biological activities of Fingolimod and its derivatives. These investigations aim to uncover additional mechanisms that could contribute to its therapeutic effects. For instance, studies have suggested that Fingolimod may have direct effects on various cell types within the central nervous system, including neurons, astrocytes, and oligodendrocytes.
In Vivo Pharmacological Studies in Animal Models
To understand the effects of this compound in a whole-organism context, various animal models are employed. These studies are essential for evaluating the compound's efficacy in disease models and its pharmacokinetic profile, including its ability to penetrate the central nervous system.
Efficacy in Experimental Autoimmune Encephalomyelitis (EAE) and Other Disease Models
Experimental Autoimmune Encephalomyelitis (EAE) is a widely used animal model for multiple sclerosis. In EAE models, Fingolimod has been shown to be highly effective in reducing disease severity. It achieves this by sequestering pathogenic lymphocytes in the lymph nodes, thereby preventing their infiltration into the central nervous system and subsequent demyelination and axonal damage. It is anticipated that this compound would exhibit similar efficacy in these models, although specific studies on this particular salt form are not widely published.
Investigation of Central Nervous System Penetration and Direct Effects (e.g., Neuroprotection, Remyelination Promotion)
A critical aspect of the in vivo pharmacology of Fingolimod and its analogs is their ability to cross the blood-brain barrier and exert direct effects within the central nervous system. Once in the CNS, the active, phosphorylated form of the drug can interact with S1P receptors on neural cells. This interaction is thought to contribute to neuroprotective effects and potentially promote remyelination. The lipophilic nature of Fingolimod facilitates its CNS penetration.
Exploration of Non-Immunological Preclinical Applications (e.g., Anti-fungal activity, Anti-cancer properties)
Emerging preclinical research has begun to explore the potential of Fingolimod and its derivatives in non-immunological applications. Some studies have suggested that these compounds may possess anti-fungal and anti-cancer properties. The mechanisms underlying these potential effects are still under investigation but may involve pathways independent of S1P receptor modulation.
Structure Activity Relationship Sar and Rational Design of Analogues
Correlations Between Chemical Structure and S1P Receptor Activity
The biological activity of Fingolimod (B1672674) and its analogues is intrinsically linked to three key structural components: a polar head group, a hydrophobic tail, and a linker region. The polar head, typically an amino alcohol, is crucial for mimicking the endogenous ligand, sphingosine (B13886). For the compound to be active, this head group must undergo phosphorylation in vivo by sphingosine kinases, particularly Sphingosine Kinase 2. This phosphorylation to the corresponding phosphate (B84403) ester is a prerequisite for potent binding to the S1P receptors.
The hydrophobic tail, in the case of Fingolimod, an octyl-substituted phenyl group, is responsible for anchoring the molecule within a hydrophobic pocket of the S1P receptor. The length and nature of this aliphatic chain significantly influence the potency and subtype selectivity of the compound. The phenyl ring within this tail contributes to the rigidity of the molecule, which is a key feature for effective receptor interaction.
Impact of the Ethyl Group on Receptor Selectivity, Potency, and Pharmacokinetic Properties
The ethyl group in Ethyl Fingolimod Hydrochloride, as part of the phenethyl linker, is a critical determinant of the molecule's spatial orientation within the S1P receptor binding pocket. While direct and systematic studies exclusively modifying this ethyl linker are not extensively documented in publicly available research, its impact can be inferred from broader SAR studies on Fingolimod analogues.
The two-carbon length of the ethyl spacer is considered optimal for bridging the polar head and the hydrophobic tail, allowing them to engage with their respective binding subsites within the S1P1 receptor. Shortening or lengthening this linker could lead to a suboptimal fit, potentially reducing potency. For instance, a shorter carbon linker between the aromatic ring and the polar head has been explored in some derivatives, and while not always leading to a decrease in activity, it highlights the sensitivity of the receptor to the spatial arrangement of the key interacting moieties.
Design and Synthesis of Novel this compound Analogues with Enhanced Profiles
The quest for S1P receptor modulators with improved therapeutic profiles has led to the design and synthesis of numerous novel analogues of Fingolimod. A primary goal has been to enhance selectivity for the S1P1 receptor subtype, as activation of other subtypes, particularly S1P3, has been associated with certain adverse effects.
One successful strategy has been the modification of the polar head group. For example, the synthesis of morpholino analogues of Fingolimod, such as ST-1893 and ST-1894, has resulted in compounds with a selective S1P1 activation profile. nih.govnih.gov These compounds demonstrated functional antagonism at the S1P1 receptor and showed efficacy in preclinical models. nih.gov
Another approach involves the synthesis of derivatives based on natural products that share structural similarities with Fingolimod. Serinolamide A, a marine natural product, has a long lipophilic chain and a polar head group. The synthesis of serinolamide derivatives incorporating the phenyl ring moiety of Fingolimod has yielded compounds with potent S1P1 receptor agonist activity. sigmaaldrich.com
The table below summarizes the S1P1 receptor activity of some novel Fingolimod analogues:
| Compound | Modification | S1P1 Receptor Activity | Reference |
| ST-1893 | Morpholine ring in polar head | Selective S1P1 agonist | nih.gov |
| ST-1894 | Morpholine ring in polar head | Selective S1P1 agonist | nih.gov |
| Compound 19 (Serinolamide derivative) | Phenyl ring introduction | Efficacy of 147% compared to FTY720-phosphate | sigmaaldrich.com |
| Compound 21 (Serinolamide derivative) | Phenyl ring introduction | Efficacy >80% compared to FTY720-phosphate | sigmaaldrich.com |
Computational Chemistry and Molecular Modeling Approaches
Computational tools have become indispensable in the rational design of this compound analogues. These methods provide insights into the molecular interactions between the ligands and their target receptors, guiding the synthesis of new compounds with desired properties.
Molecular docking simulations are widely used to predict the binding conformation and affinity of a ligand within the active site of a receptor. For Fingolimod and its analogues, docking studies have been performed using the crystal structure of the S1P1 receptor. scripps.edu These studies have confirmed that the phosphorylated form of Fingolimod binds to the receptor with high affinity. scripps.edu
The docking poses reveal that the protonated amine of the polar head group forms key hydrogen bonds with specific residues in the receptor, while the hydrophobic tail inserts into a pocket formed by aromatic and aliphatic amino acid residues. scripps.edu Binding free energy calculations, often performed using methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approach, can provide a quantitative estimate of the binding affinity. For instance, in one study, the calculated binding energies for identified potent and selective S1P1 agonists were in the range of -67.44 to -85.93 kcal/mol. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. 3D-QSAR methods, which consider the three-dimensional properties of molecules, have been applied to S1P1 receptor agonists.
These studies generate predictive models that can be used to estimate the activity of newly designed compounds before their synthesis. For a series of 2-imino-thiazolidin-4-one derivatives acting as S1P1 receptor agonists, a GRIND-based 3D-QSAR model was developed. nih.gov This model highlighted the importance of specific molecular interaction fields (DRY-N1 and DRY-O) for the potency and selectivity of these compounds towards the S1P1 receptor. nih.gov Such models are valuable tools for the virtual screening of chemical libraries to identify novel S1P1 agonists.
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing for the study of its conformational changes and the stability of interactions over time. MD simulations of Fingolimod analogues bound to the S1P1 receptor have been performed to understand the structural basis of their activity.
These simulations, which can be run for tens of nanoseconds, show that the ligand-receptor complexes are structurally stable. researchgate.net They can also reveal subtle differences in the binding modes and interaction patterns of various analogues, which can explain their different selectivity and potency profiles. By analyzing the trajectory of the simulation, researchers can identify key residues that are crucial for maintaining the binding of the ligand and for the activation of the receptor.
Analytical Methodologies for Characterization and Quantification
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is a cornerstone for the analysis of pharmaceutical compounds like Ethyl Fingolimod (B1672674) Hydrochloride. It enables the separation of complex mixtures into individual components, which is critical for assessing purity and quantifying the active ingredient.
High-Performance Liquid Chromatography (HPLC) coupled with UV or Diode Array Detection (DAD) is a widely used technique for the routine analysis and quality control of Fingolimod and its analogs. These methods are valued for their robustness, precision, and ability to separate the main compound from process-related impurities and degradation products. nih.govderpharmachemica.comsepscience.com
The development of a stability-indicating HPLC method is crucial. Such methods are validated by subjecting the drug substance to stress conditions like acid and base hydrolysis, oxidation, heat, and photolysis to ensure that all potential degradation products are effectively separated from the parent peak. nih.govderpharmachemica.com For instance, studies on Fingolimod have shown significant degradation under acidic stress conditions, with degradation products being well-resolved from the main peak. nih.gov
Reverse-phase HPLC (RP-HPLC) is the most common mode of separation. Various methods have been developed utilizing different stationary phases (e.g., C8, C18), mobile phase compositions, and column temperatures to achieve optimal separation. nih.govderpharmachemica.comcbijournal.com The mobile phase typically consists of an aqueous buffer (such as potassium dihydrogen phosphate (B84403) or phosphoric acid) and an organic modifier like acetonitrile (B52724) or methanol. nih.govderpharmachemica.comijpcbs.com Gradient elution is often employed to resolve a wide range of impurities with different polarities. derpharmachemica.comsepscience.com Detection is commonly performed at wavelengths around 220 nm, where the analyte exhibits significant absorbance. derpharmachemica.comcbijournal.com
| Stationary Phase (Column) | Mobile Phase | Flow Rate | Detection Wavelength | Reference |
|---|---|---|---|---|
| Nova-Pak C8 | 50 mM KH2PO4 (pH 3.0) and Acetonitrile (45:55, v/v) | 1.0 mL/min | Not Specified | nih.gov |
| Inertsil ODS 3V | Buffer (KH2PO4 and 1-Octane sulfonic acid sodium salt, pH 3.0) and Acetonitrile/Water (90:10, v/v) [Gradient] | 1.2 mL/min | 220 nm | derpharmachemica.com |
| ODS Column (4.6 x 250mm, 5µ) | Phosphate buffer and Acetonitrile (40:60, v/v) | 1.0 mL/min | 260 nm | ijpcbs.com |
| Purospher® STAR RP-18 (150 x 3.0 mm, 3 µm) | 0.1% Phosphoric acid in water and Acetonitrile [Gradient] | Not Specified | Not Specified | sepscience.com |
| Sunfire C18 (250 x 4.6 mm, 5 µm) | Buffer (0.1% Triethylamine in water, pH 3.0) and Acetonitrile (35:65 v/v) | Not Specified | 220 nm | cbijournal.com |
For the quantification of Ethyl Fingolimod Hydrochloride at very low concentrations, particularly in biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govwalshmedicalmedia.com Its high sensitivity and selectivity allow for the detection of picogram-per-milliliter (pg/mL) levels of the analyte. nih.gov
These bioanalytical methods typically involve a sample preparation step, such as protein precipitation or liquid-liquid extraction, to remove interfering substances from the matrix (e.g., blood or plasma). nih.govwalshmedicalmedia.com An isotopically labeled internal standard, such as Fingolimod-d4, is often used to ensure high accuracy and precision. nih.govwalshmedicalmedia.comnih.gov
Chromatographic separation is achieved using reverse-phase columns, followed by detection with a tandem mass spectrometer. nih.govnih.gov The mass spectrometer is usually operated in the positive ion electrospray ionization (ESI) mode, and quantification is performed using Multiple Reaction Monitoring (MRM). walshmedicalmedia.com In MRM, specific precursor-to-product ion transitions are monitored for the analyte and the internal standard, which provides excellent selectivity and minimizes matrix effects. walshmedicalmedia.commdpi.com Validated methods for Fingolimod have demonstrated linearity over a wide concentration range, for example, from 5-2500 pg/mL in human blood or 0.3-150 ng/mL in human plasma. nih.govmdpi.com
| Sample Matrix | Extraction Method | Chromatographic Column | Ionization Mode | MRM Transition (m/z) | Linearity Range | Reference |
|---|---|---|---|---|---|---|
| Human Blood | Protein Precipitation & Solid-Phase Extraction | Kinetex biphenyl (B1667301) (100 × 4.6 mm, 2.6 μm) | Positive Ion | Not Specified | 5–2500 pg/mL | nih.gov |
| Human Plasma | Protein Precipitation | Not Specified | Not Specified | Not Specified | 0.3–150 ng/mL | mdpi.com |
| Whole Blood | Liquid-Liquid Extraction | Fortis UniverSil Cyano | Positive Ion (MRM) | 308.4 → 255.3 | 12–1200 pg/mL | walshmedicalmedia.com |
| Whole Blood | Protein Precipitation | BEH C18 (100 × 2.1 mm, 1.7 μm) | Electrospray Ionization (ESI) | Not Specified | Not Specified | nih.gov |
| Rat Plasma | Protein Precipitation | XBridge C18 (150×4.6mm, 5μm) | Positive Ion | Not Specified | 0.1-100 ng/mL | nih.gov |
Like many pharmaceutical molecules, analogs of Fingolimod can possess chiral centers, meaning they can exist as enantiomers (non-superimposable mirror images). nih.govgcms.cz Since different enantiomers can have distinct pharmacological or toxicological properties, it is a regulatory requirement to control the enantiomeric purity of a chiral drug substance. nih.gov
Chiral chromatography is the definitive technique for separating and quantifying enantiomers. This is typically achieved using HPLC with a chiral stationary phase (CSP). nih.gov Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are commonly used for this purpose. mdpi.com The separation relies on the differential interactions between the enantiomers and the chiral environment of the stationary phase.
For conformationally constrained analogues of Fingolimod, chiral HPLC has been successfully used to separate all four possible isomers. nih.gov A study utilized a Chiralpak AD column with a mobile phase consisting of heptane (B126788) and a methanol/ethanol mixture, modified with diethylamine, to achieve this separation. nih.gov This demonstrates the capability of chiral chromatography to resolve closely related stereoisomers, which is essential for ensuring the stereochemical integrity of this compound.
Spectroscopic Methods for Structural Elucidation and Identification
Spectroscopic methods are indispensable for confirming the chemical structure of this compound and identifying any unknown impurities.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H NMR (proton) and ¹³C NMR (carbon-13) spectra provide detailed information about the molecular framework, including the connectivity of atoms and the chemical environment of each nucleus.
For Fingolimod and its related substances, NMR has been used extensively for characterization. derpharmachemica.comderpharmachemica.com ¹H NMR spectra provide information on the number of different types of protons, their chemical shifts (indicating their electronic environment), and their coupling patterns (indicating adjacent protons). For example, characteristic signals for the aromatic protons, the alkyl chain, and the propanediol (B1597323) moiety can be readily identified. derpharmachemica.com ¹³C NMR provides complementary information by showing signals for each unique carbon atom in the molecule. derpharmachemica.com This detailed structural information is vital for confirming the identity of this compound and for characterizing process impurities and degradation products. derpharmachemica.com
Table of Representative ¹³C NMR Chemical Shifts for a Fingolimod Analog Backbone:
| Carbon Environment | Approximate Chemical Shift (δ, ppm) | Reference |
|---|---|---|
| Aromatic Carbons | 128.0 - 139.7 | derpharmachemica.com |
| -CH2OH Carbons | 60.3 - 60.9 | derpharmachemica.com |
| Alkyl Chain Carbons | 13.9 - 34.7 | derpharmachemica.com |
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically to four or five decimal places. This precision allows for the determination of the elemental composition of the parent molecule and its fragments.
HRMS is a critical tool for confirming the identity of this compound and for identifying unknown impurities. By comparing the experimentally measured exact mass with the calculated mass for a proposed chemical formula, the identity of a compound can be confirmed with a high degree of confidence. acs.org For example, in the characterization of a new Fingolimod derivative, HRMS-ESI was used to confirm the elemental composition, where the calculated mass for the protonated molecule [M+H]⁺ was 400.0760 and the found mass was 400.0760. acs.org This level of accuracy is invaluable during process development and stability studies to identify by-products and degradants.
Spectrofluorometric Analysis
Spectrofluorometry has emerged as a sensitive and cost-effective technique for the determination of Fingolimod Hydrochloride. Research has demonstrated the successful application of this method based on the formation of a binary complex. One such method involves the interaction between the primary amino group of Fingolimod and Eosin Y. This interaction leads to a quenching of the native fluorescence of Eosin Y, which can be measured. The analysis is performed by exciting the complex at 525 nm and measuring the emission at 575 nm. This method has shown a linear relationship between fluorescence and concentration in the range of 0.1 to 1.0 µg/mL.
Another novel spectrofluorimetric approach involves fluorescence derivatization with 4-chloro-7-nitrobenz-2-oxa-1,3-diazole (NBD-Cl). This reaction creates a highly fluorescent derivative that can be quantified with greater sensitivity. The optimal conditions for this method involve an excitation wavelength of 475 nm and an emission wavelength of 540 nm. This derivatization technique has demonstrated a broad linearity range from 1 to 100 ng/mL, showcasing its suitability for quantifying low concentrations of the compound.
| Parameter | Method 1: Eosin Y Complex | Method 2: NBD-Cl Derivatization |
| Principle | Quenching of Eosin Y native fluorescence | Formation of a fluorescent derivative |
| Excitation Wavelength | 525 nm | 475 nm |
| Emission Wavelength | 575 nm | 540 nm |
| Linearity Range | 0.1 - 1.0 µg/mL | 1 - 100 ng/mL |
Validation of Analytical Methods According to Academic Guidelines
The validation of analytical methods for Fingolimod Hydrochloride is critical to ensure the reliability and accuracy of results. Following the guidelines established by the International Council for Harmonisation (ICH), various methods, predominantly High-Performance Liquid Chromatography (HPLC) and spectrofluorometry, have been rigorously validated.
Specificity: The specificity of the analytical methods is demonstrated by their ability to accurately measure the analyte in the presence of impurities, degradation products, or matrix components. In stability-indicating HPLC methods, specificity is confirmed by resolving the Fingolimod peak from peaks of products generated during forced degradation studies. nih.govnih.gov
Linearity: Linearity is established by analyzing a series of dilutions of the analyte and demonstrating a proportional relationship between concentration and the analytical signal. A variety of linear ranges have been established for Fingolimod Hydrochloride depending on the method. nih.govscilit.comnih.govresearchgate.net
Accuracy: The accuracy of a method is determined by measuring the closeness of the test results to the true value. This is often assessed through recovery studies, where a known amount of the drug is added to a sample and the percentage recovered is calculated. For Fingolimod Hydrochloride, accuracy studies have consistently shown high recovery rates, typically within the 98-102% range, across different concentration levels. scilit.comdntb.gov.uanih.gov
Precision: Precision evaluates the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (%RSD). Studies on Fingolimod Hydrochloride have reported low %RSD values for both intra-day (repeatability) and inter-day (intermediate precision) analyses, often well below the 2% threshold, indicating high precision. nih.govnih.govresearchgate.netdntb.gov.ua
Robustness: Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. For HPLC methods, this can include changes in mobile phase composition, pH, flow rate, and column temperature. The analytical methods developed for Fingolimod Hydrochloride have been shown to be robust, yielding consistent results despite minor variations in these parameters. nih.govscilit.comnih.govdntb.gov.ua
| Validation Parameter | HPLC Methods | Spectrofluorometric Methods |
| Specificity | Able to resolve drug from degradation products and excipients. nih.govnih.govresearchgate.net | Confirmed against potential interfering substances. |
| Linearity | Ranges reported: 0.125-20 µg/mL nih.gov, 40-120 µg/mL scilit.com, 5-25 µg/mL nih.gov, 12.5-75 µg/mL researchgate.net | Ranges reported: 0.1-1.0 µg/mL, 1-100 ng/mL |
| Accuracy (% Recovery) | 99.7-99.9% scilit.com, 92.9-98.3% dntb.gov.ua, 98.5-99.3% nih.gov | Accepted accuracy demonstrated. |
| Precision (%RSD) | <2% nih.govresearchgate.netdntb.gov.ua, 0.6-1.2% nih.gov | Accepted precision demonstrated. |
| Robustness | Method remains unaffected by minor changes in flow rate, pH, mobile phase composition. nih.govscilit.comnih.govdntb.gov.ua | Method stable against small variations in experimental conditions. |
Quantitative Analysis in Biological Matrices (Non-Human)
The quantification of Fingolimod Hydrochloride in non-human biological matrices is essential for preclinical pharmacokinetic and toxicological studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant technique for this purpose due to its high sensitivity and selectivity.
A selective and high-throughput LC-MS/MS method was developed and validated for the simultaneous quantification of fingolimod in rat plasma. nih.gov This method utilized a protein precipitation extraction technique followed by analysis on a C18 column. nih.gov The method was validated over a concentration range of 0.1-100 ng/mL, with intra- and inter-batch precision (%CV) being less than 13.4% and accuracy within ±6.5%. nih.gov This validated method was successfully applied to a pharmacokinetic study in rats following oral administration. nih.gov
Another study focused on incurred sample reanalysis in rat whole blood, addressing the challenge of the interconversion of fingolimod and its active metabolite, fingolimod phosphate. nih.gov An LC-MS/MS method was developed where the ex vivo analyte interconversion was controlled by lysing the blood cells, ensuring reproducible and accurate quantification for pharmacokinetic assessments in rats. nih.gov Furthermore, LC-MS/MS methods have also been successfully used for the determination of Fingolimod and its phosphate metabolite in murine intracellular compartments, highlighting the method's versatility in analyzing different types of non-human biological samples.
| Matrix | Animal Model | Analytical Method | Key Findings |
| Plasma | Rat | LC-MS/MS | Linearity: 0.1-100 ng/mL; Precision (%CV): <13.4%; Accuracy: within ±6.5%. Successfully applied to pharmacokinetic studies. nih.gov |
| Whole Blood | Rat | LC-MS/MS | Method developed to control for ex vivo interconversion of fingolimod and its phosphate metabolite, ensuring accurate pharmacokinetic data. nih.gov |
| Intracellular Compartments | Murine | LC-MS/MS | Method capable of quantifying the compound within cellular components. |
| Spinal Cord Tissue | Murine | LC-MS | Method used to measure levels of related compounds (S1P) in homogenized spinal cord tissue to study the drug's mechanism of action. scilit.com |
Drug Discovery and Preclinical Development Strategies for Ethyl Fingolimod Hydrochloride
Target-Based Drug Discovery Approaches for S1PR Modulators
The journey of S1P receptor modulators began with the identification of the five S1P receptor subtypes (S1P1-5) as critical therapeutic targets. nih.govnih.gov These G protein-coupled receptors (GPCRs) are central to regulating numerous physiological processes, most notably the trafficking of lymphocytes from secondary lymphoid organs into the circulatory system. nih.govnih.gov The discovery that fingolimod (B1672674) modulates S1P receptors accelerated drug discovery in this field, establishing a target-based approach for developing new chemical entities. nih.govkoreascience.kr
The primary mechanism of action involves the modulation of the S1P1 receptor. neurologylive.com Agonism at the S1P1 receptor on lymphocytes causes the receptor to be internalized and degraded, rendering the cells unresponsive to the natural S1P gradient that guides their exit from lymph nodes. nih.govpatsnap.com This functional antagonism effectively sequesters lymphocytes, preventing their migration to sites of inflammation, such as the central nervous system (CNS) in multiple sclerosis. nih.govresearchgate.net
Target-based discovery for new S1PR modulators like a potential Ethyl Fingolimod Hydrochloride would involve:
High-Throughput Screening (HTS): Screening large chemical libraries for compounds that bind to and activate S1P1 receptors.
Structure-Based Drug Design: Utilizing the crystal structure of the S1P1 receptor to design molecules that fit precisely into the active site, aiming for high affinity and selectivity. frontiersin.org
Fragment-Based Screening: Identifying small chemical fragments that bind to the receptor and then growing or combining them to create a potent lead compound.
The overarching goal is to identify molecules that effectively modulate the S1P1 receptor to achieve the desired immunomodulatory effect. researchgate.net
Lead Optimization Strategies for Improved Preclinical Efficacy
Following the identification of a lead compound, the lead optimization phase aims to refine its chemical structure to enhance efficacy, selectivity, and pharmacokinetic properties. The development of second-generation S1P receptor modulators has been driven by the need to improve upon the profile of the non-selective first-in-class drug, fingolimod. nih.gov
Key optimization strategies include:
Improving Receptor Selectivity: Fingolimod binds to S1P1, S1P3, S1P4, and S1P5 receptors. patsnap.compatsnap.com Activation of the S1P3 receptor has been linked in preclinical rodent models to transient bradycardia. nih.gov Therefore, a primary optimization goal is to design molecules with high selectivity for S1P1 over S1P3 to mitigate potential cardiovascular effects. researchgate.netnih.gov
Enhancing Potency: Modifications are made to the molecule's structure to increase its binding affinity for the S1P1 receptor, allowing for lower effective doses.
Optimizing Pharmacokinetic Profile: This involves tuning the molecule's properties to achieve desirable absorption, distribution, metabolism, and excretion (ADME) characteristics, such as oral bioavailability and an appropriate half-life. nih.gov Newer modulators have been developed with shorter half-lives, allowing for a faster reversal of lymphopenia upon discontinuation. researchgate.net
The table below illustrates the conceptual evolution from a non-selective to a selective S1P receptor modulator.
| Feature | First-Generation (e.g., Fingolimod) | Second-Generation (Optimized Lead) | Optimization Goal |
| Receptor Selectivity | Non-selective (S1P1, S1P3, S1P4, S1P5) | Selective (Primarily S1P1 and/or S1P5) | Reduce off-target effects, particularly S1P3-mediated bradycardia. nih.gov |
| Pharmacokinetics | Long half-life (6-9 days). nih.gov | Often shorter half-lives. | Faster immune system reconstitution after drug cessation. researchgate.net |
| Mechanism | Prodrug requiring in vivo phosphorylation. tandfonline.com | Often direct-acting compounds. | More predictable pharmacology. |
Advanced Prodrug Design Principles Applied to this compound
Fingolimod itself is a prodrug; it requires phosphorylation by sphingosine (B13886) kinase 2 (SphK2) in vivo to form the active metabolite, fingolimod-phosphate. tandfonline.combrieflands.comnih.gov This active moiety is responsible for binding to the S1P receptors. The design of an analogue like this compound would leverage advanced prodrug principles to control its pharmacological activity.
The efficiency of the conversion from the prodrug to the active phosphorylated form is a critical determinant of efficacy. For a hypothetical this compound, where an ethyl group might be attached (e.g., as an ether or ester), the design would focus on how this modification influences its interaction with metabolizing enzymes.
Metabolic Activation: The structure would be designed to be a substrate for specific enzymes, like SphK2, to ensure efficient phosphorylation. The ethyl group's position and nature would be critical in either facilitating or sterically hindering the phosphorylation of the primary hydroxyl groups necessary for activity.
Control of Pharmacokinetics: Prodrug strategies can be used to modify a drug's physicochemical properties, such as lipophilicity, to improve oral bioavailability. semanticscholar.org Fingolimod has high oral bioavailability (>90%). nih.gov Any modification, such as the addition of an ethyl group, would be evaluated to ensure it maintains or enhances absorption and leads to predictable systemic exposure of both the prodrug and its active phosphate (B84403) metabolite. drugbank.com
Stability: Novel prodrugs of fingolimod have been investigated to improve stability. For instance, phosphoramidate (B1195095) "ProTide" analogues were explored, though initial attempts with fingolimod itself showed poor stability. cardiff.ac.uk This highlights the challenge of creating stable yet efficiently converted prodrugs.
A key goal in modern drug development is to maximize therapeutic effects at the target site while minimizing systemic exposure and off-target effects. In preclinical research, various strategies are explored to achieve selective delivery.
"Soft Drug" Design: One approach is the design of "soft drugs," which are active compounds that exert their effect locally (e.g., topically in the skin or lungs) and are designed to be rapidly metabolized into inactive forms upon entering systemic circulation. nih.gov This strategy could be applied to an S1P modulator intended for inflammatory skin diseases, allowing it to act on S1P1 receptors in the skin while preventing systemic immunosuppression. nih.gov
Targeted Prodrugs: A prodrug could be designed to be selectively activated by enzymes that are overexpressed in a specific tissue or cell type. This would concentrate the active drug in the desired location.
Formulation-Based Targeting: Encapsulating the drug in delivery systems like nanoparticles can alter its biodistribution. Preclinical studies with other drugs have shown that nanoparticle formulations can facilitate targeted delivery. nih.gov
Preclinical Formulation Development for Enhanced Pharmacokinetics (e.g., Nasal Delivery Systems in Animal Models)
The route of administration and formulation are critical for optimizing a drug's pharmacokinetic profile. While oral delivery is common for systemic effects, alternative routes are explored in preclinical models to achieve different therapeutic outcomes.
Intranasal delivery, for example, is being investigated as a non-invasive method to either deliver drugs directly to the central nervous system (bypassing the blood-brain barrier) or for localized treatment of respiratory conditions. aptar.com In preclinical animal models of airway inflammation, intranasal administration of an S1P modulator was shown to inhibit lymphocyte accumulation in bronchoalveolar lavage fluid. nih.gov
Development of a nasal formulation for a compound like this compound would involve:
Formulation Type: Choosing between a liquid spray or a dry powder formulation. Powder formulations can offer better stability for sensitive molecules. aptar.com
Particle Engineering: For powder formulations, ensuring the particle size is appropriate for nasal deposition.
Use of Excipients: Including permeation enhancers to improve absorption across the nasal mucosa.
Device Selection: Utilizing specialized devices, such as fine mist sprayers, that are compatible with animal models and ensure consistent delivery. aptar.com
These formulation strategies are crucial for evaluating the full therapeutic potential of a new chemical entity in relevant preclinical disease models.
Comparative Preclinical Analysis with Existing S1P Receptor Modulators
A new drug candidate must demonstrate a superior or differentiated profile compared to existing therapies. For this compound, this would involve rigorous comparative analysis against fingolimod and newer, more selective S1P modulators in preclinical settings. The primary animal model for multiple sclerosis is experimental autoimmune encephalomyelitis (EAE), which is used to assess the efficacy of potential treatments. tandfonline.comunipg.it
The table below provides a comparative overview of key preclinical characteristics of several S1P receptor modulators.
| Compound | Class/Selectivity | Efficacy in EAE Models | Preclinical Cardiovascular Profile | Key Differentiator |
| Fingolimod | Non-selective S1P1, S1P3, S1P4, S1P5 Modulator nih.gov | Prophylactic and therapeutic efficacy demonstrated in rat and mouse EAE models. tandfonline.comunipg.it | Bradycardia observed in rodent models, attributed to S1P3 agonism. nih.gov | First-in-class oral agent; established the therapeutic principle. tandfonline.com |
| Siponimod | Selective S1P1, S1P5 Modulator nih.gov | Effective in suppressing EAE. | Reduced potential for bradycardia compared to non-selective compounds due to S1P3 sparing. | Developed to have a more selective receptor profile. |
| Ozanimod | Selective S1P1, S1P5 Modulator nih.govresearchgate.net | Demonstrated efficacy in EAE models. | S1P3 sparing aims to minimize cardiovascular effects. | High selectivity for S1P1 and S1P5. |
| Ponesimod | Selective S1P1 Modulator patsnap.comnih.gov | Shown to be effective in preclinical models. | S1P3 sparing aims to minimize cardiovascular effects. | High selectivity for S1P1. |
| This compound | (Hypothetical) | Would require evaluation in EAE models to confirm efficacy. | Would be designed for high S1P1/S1P3 selectivity to predict a favorable cardiovascular profile. | Potential for differentiation through an optimized prodrug strategy, PK profile, or novel formulation. |
This comparative analysis is essential for establishing a rationale for advancing a new compound into clinical development, by highlighting its potential advantages in efficacy or safety over existing agents.
Future Research Directions and Translational Perspectives Preclinical
Elucidation of Remaining Undiscovered Molecular Mechanisms of Action
While the modulation of sphingosine-1-phosphate receptors (S1PRs) is the cornerstone of Fingolimod's efficacy, the complete molecular picture remains partially obscure. tandfonline.com The active metabolite, fingolimod-phosphate, is known to be a nonselective modulator of four out of the five S1P receptor subtypes. tandfonline.com Its principal immunomodulatory effect stems from acting as a functional antagonist on the S1P1 receptor on lymphocytes, causing receptor internalization and degradation. This process traps naïve and central memory T cells in the lymph nodes, preventing their migration into the central nervous system (CNS) and thereby reducing inflammation. tandfonline.comnih.gov
However, there is a growing body of preclinical evidence suggesting direct actions within the CNS that are independent of its peripheral effects on lymphocyte trafficking. scripps.edunih.gov S1P receptors are expressed on various neural cells, and Fingolimod (B1672674) has been shown to cross the blood-brain barrier. tandfonline.comscripps.edu Preclinical studies have demonstrated that Fingolimod can directly affect these cells in ways relevant to neurodegenerative pathologies. unipg.it For instance, it attenuates astrogliosis, promotes oligodendrocyte survival and remyelination, protects neurons from excitotoxic death, and reduces microglial activation. tandfonline.comunipg.it
Future preclinical research must aim to dissect these CNS-specific mechanisms. Key unanswered questions include the precise downstream signaling cascades activated in astrocytes and oligodendrocytes and the long-term consequences of S1PR modulation on neuronal plasticity and repair. The roles of specific receptor subtypes, such as S1P5 which is thought to mediate beneficial CNS effects, versus S1P4, whose function is poorly understood, require further clarification. mdpi.com
| Mechanism | Current Understanding | Areas for Future Elucidation |
| S1P1R Modulation on Lymphocytes | Functional antagonism leads to receptor internalization and sequestration of naïve and central memory T cells in lymph nodes. tandfonline.comnih.gov | Long-term effects on immune surveillance; detailed impact on specific B cell subsets. tandfonline.com |
| Direct CNS Effects | Crosses the blood-brain barrier; modulates astrocytes, oligodendrocytes, microglia, and neurons to promote repair and reduce neuroinflammation. tandfonline.comscripps.edu | Specific downstream signaling pathways in each CNS cell type; role in synaptic plasticity and cognitive function. |
| S1P Receptor Subtype Roles | S1P1 is key for immunomodulation. S1P5 may have beneficial CNS effects. mdpi.comneurologylive.com | The precise contribution of S1P4 and S1P5 to therapeutic efficacy and potential off-target effects. mdpi.com |
| Prodrug Activation | Fingolimod is phosphorylated by sphingosine (B13886) kinase 2 (SPHK2) into its active form, fingolimod-phosphate. unipg.it | Regulation of SPHK2 activity in different tissues and disease states; potential for modulating activation. |
Exploration of Novel S1P Receptor-Independent Therapeutic Avenues
Emerging preclinical data indicate that Fingolimod possesses biological activities that are entirely independent of S1P receptor modulation. nih.gov These non-canonical mechanisms open up new therapeutic possibilities beyond its established immunomodulatory role.
One significant S1PR-independent action is the inhibition of class I histone deacetylases (HDACs). nih.gov This epigenetic modulation has been shown in preclinical models to rescue memory deficits, suggesting a potential application in cognitive disorders. nih.gov Another critical pathway involves the activation of protein phosphatase 2A (PP2A), a tumor suppressor. nih.govmdpi.com This finding has prompted investigations into Fingolimod's anti-cancer properties in various experimental models. nih.gov
Furthermore, Fingolimod can directly inhibit other enzymes and channels, including sphingosine kinase 1 (SphK1), an oncoprotein, and the TRPM7 cation channel, which is implicated in neuronal death following ischemic injuries. nih.govfrontiersin.org The compound has also been found to enhance the expression of Brain-Derived Neurotrophic Factor (BDNF), a key molecule for neuronal survival and growth. frontiersin.org These diverse, S1PR-independent effects suggest that Fingolimod and its derivatives could be repurposed or redesigned for a range of conditions, from cancer to neurodegenerative diseases characterized by pathological epigenetic changes or neuronal damage.
| S1PR-Independent Target/Pathway | Observed Preclinical Effect | Potential Therapeutic Implication |
| Histone Deacetylases (HDACs) | Inhibition of class I HDACs. nih.gov | Treatment of cognitive deficits; neuroprotection. |
| Protein Phosphatase 2A (PP2A) | Activation of the tumor suppressor PP2A. nih.govmdpi.com | Anti-cancer therapy. |
| Sphingosine Kinase 1 (SphK1) | Inhibition of the oncoprotein SphK1. nih.gov | Anti-cancer therapy. |
| TRPM7 Channel | Inhibition of the TRPM7 cation channel. frontiersin.org | Neuroprotection in ischemic/hypoxic injuries. |
| BDNF Expression | Enhancement of Brain-Derived Neurotrophic Factor. frontiersin.org | Neuroprotective and neuro-restorative therapies. |
Development of Advanced Preclinical Disease Models for Comprehensive Evaluation
The translational success of any compound relies heavily on the predictive power of the preclinical models used in its evaluation. For Fingolimod, the experimental autoimmune encephalomyelitis (EAE) mouse model has been instrumental in demonstrating its efficacy and elucidating its primary immunomodulatory mechanism. tandfonline.comnih.gov However, the EAE model primarily reflects the inflammatory, relapsing-remitting aspects of multiple sclerosis.
A significant challenge in the field is the development of advanced preclinical models that can more accurately recapitulate the progressive stages of neurodegenerative diseases, which are often characterized by chronic, smoldering inflammation and neurodegeneration independent of acute inflammatory attacks. nih.gov Future research necessitates the creation and validation of models that incorporate features such as chronic astrogliosis, progressive axonal loss, and demyelination in the absence of overwhelming peripheral immune cell infiltration.
Furthermore, preclinical studies are beginning to incorporate models with common comorbidities, such as age and atherosclerosis, to better reflect the patient populations. nih.govnih.gov Studies using aged mice or hyperlipidemic mice in stroke models have shown that the effects of Fingolimod can be less robust than in young, healthy animals, highlighting the importance of evaluating therapeutics in more complex and clinically relevant settings. nih.gov The development of sophisticated human-derived models, such as brain organoids or "disease-in-a-dish" platforms using patient-derived induced pluripotent stem cells (iPSCs), will also be crucial for evaluating the direct CNS effects of Fingolimod and its analogs.
| Model Type | Current Application | Future Directions/Requirements |
| EAE Models | Standard for evaluating anti-inflammatory effects in MS-like disease. tandfonline.comnih.gov | Develop variants that better model progressive neurodegeneration and remyelination failure. |
| Genetic Models | S1P1R knock-out mice used to confirm receptor-specific mechanisms. tandfonline.com | Generation of cell-specific conditional knockouts to dissect CNS effects; models with humanized S1PRs. |
| Comorbidity Models | Stroke models in aged or atherosclerotic (ApoE-/-) mice. nih.govnih.gov | Integration of metabolic syndrome, chronic infections, or other age-related factors into neurodegenerative models. |
| In Vitro/Ex Vivo Models | Organotypic slice cultures to study myelination. scripps.edu | Advanced 3D human iPSC-derived brain organoids and assembloids to model complex cell interactions and disease pathology. |
Investigation of Combination Therapies in Preclinical Settings
Given the multifaceted nature of many complex diseases, combination therapies that target distinct pathological pathways are a promising strategy. Preclinical investigation into combining Fingolimod with other therapeutic modalities is an emerging area of research aimed at achieving synergistic effects and enhanced efficacy, particularly in chronic disease states.
A compelling example comes from preclinical studies in the EAE model, where the combination of Fingolimod and mesenchymal stem cells (MSCs) resulted in synergistic clinical benefits. nih.gov This combination treatment led to a more significant reduction in CNS inflammation and axonal loss compared to either treatment alone. nih.gov The study also demonstrated that Fingolimod did not impair the fundamental properties of MSCs and, in fact, promoted their migratory and proliferative abilities, suggesting a positive interaction between the two therapies. nih.gov
These findings support the rationale for future preclinical studies exploring other combinations. Potential partners for Fingolimod could include agents that specifically promote remyelination, enhance neuroprotection through different mechanisms (e.g., anti-oxidants), or target different aspects of the immune system, such as innate immunity or B-cell pathology. The goal of these preclinical combination studies is to identify synergies that could translate into more potent and comprehensive treatments for progressive and refractory diseases.
| Combination Therapy | Preclinical Model | Key Findings | Rationale/Future Potential |
| Fingolimod + Mesenchymal Stem Cells (MSCs) | Experimental Autoimmune Encephalomyelitis (EAE). nih.gov | Synergistic improvement in clinical scores; significant reduction in CNS inflammation and axonal loss. Fingolimod promoted MSC migration and proliferation. nih.gov | Combining immunomodulation with regenerative/neurotrophic cell therapy to address both inflammation and neurodegeneration. nih.gov |
Rational Design of Highly Selective and Potent S1P Receptor Modulators for Specific Preclinical Targets
The non-selective nature of Fingolimod, which binds to S1PR1, S1PR3, S1PR4, and S1PR5, is a double-edged sword. frontiersin.org While engagement of multiple receptors may contribute to its broad efficacy, activation of certain subtypes, particularly S1PR3 on cardiac cells, has been linked to potential adverse effects. mdpi.comclevelandclinic.org This has been a major impetus for the rational design and development of second-generation S1P receptor modulators with improved selectivity. researchgate.net
The overarching goal is to dissociate the desired therapeutic effects, primarily mediated by S1P1, from the off-target effects. nih.gov This involves extensive structure-activity relationship (SAR) studies and computational modeling to design new chemical entities. nih.govresearchgate.net Preclinical research has already yielded highly selective S1P1 modulators, such as the morpholino analogues ST-1893 and ST-1894, which demonstrated efficacy in the EAE model while being selective for the S1P1 receptor. mdpi.comnih.gov
Future preclinical development will focus on designing modulators with not only subtype selectivity but also tissue-specific targeting or biased agonism, where a ligand preferentially activates certain downstream pathways over others at the same receptor. This could allow for fine-tuning of the biological response, for instance, maximizing the anti-inflammatory or neuroprotective effects while minimizing cardiovascular or other systemic effects. These highly tailored molecules can then be evaluated in advanced preclinical models to determine if this enhanced selectivity translates into a superior therapeutic profile.
| Compound | Selectivity Profile | Preclinical Significance |
| Fingolimod (FTY720) | S1P1, S1P3, S1P4, S1P5. clevelandclinic.org | First-generation, non-selective modulator; established the therapeutic principle. tandfonline.com |
| Siponimod (BAF312) | S1P1, S1P5. clevelandclinic.org | Second-generation; avoids S1P3, potentially reducing certain adverse effects. nih.gov |
| Ozanimod (RPC1063) | S1P1, S1P5. clevelandclinic.org | Second-generation; selective for S1P1 and S1P5. nih.gov |
| Ponesimod (ACT-128800) | S1P1. clevelandclinic.org | Second-generation; highly selective for S1P1. nih.gov |
| ST-1893 / ST-1894 | S1P1. mdpi.comnih.gov | Novel Fingolimod analogues demonstrating that high S1P1 selectivity is sufficient for efficacy in the EAE model. mdpi.com |
Q & A
Q. How do preclinical findings on this compound’s neuroprotective effects translate to human trials in progressive multiple sclerosis?
- Bridging Strategies : Preclinical data from rodent models show reduced demyelination via S1PR1 modulation. However, human trials require MRI-based monitoring of lesion volume and disability progression (EDSS scores) over ≥2 years to confirm clinical relevance. Discrepancies may arise from species-specific blood-brain barrier permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
